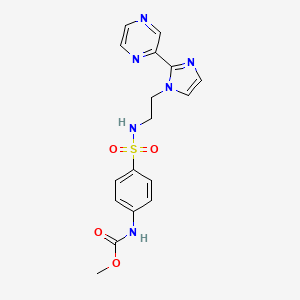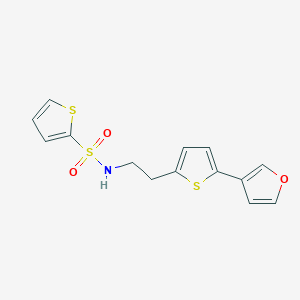
5-(1-(4-Ethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-(4-Ethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Scientific Research Applications
Therapeutic Applications
1,3,4-Oxadiazole derivatives are noted for their wide range of bioactivities, making them valuable in the development of treatments for various ailments. They exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. These compounds' ability to bind effectively with different enzymes and receptors in biological systems through numerous weak interactions highlights their therapeutic significance (Verma et al., 2019).
Pharmacological Significance
Research into oxadiazole derivatives, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole, demonstrates their substantial pharmacokinetic properties, which enhance their pharmacological activity. These properties allow for significant hydrogen bond interactions with biomacromolecules, exhibiting activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).
Cardiovascular Activity
Specific indole derivatives incorporating oxadiazole, azetidinone, and thiazolidinone moieties have been studied for their cardiovascular activity. These compounds showed effects on blood pressure, heart rate, and responses to carotid occlusion, suggesting a peripheral site of action (Singh et al., 2014).
Synthetic Strategies for Psychological Disorders
Oxadiazole derivatives have also been explored for treating various mental disorders, such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. Recent synthetic strategies for preparing oxadiazole and its derivatives highlight their potential in treating psychological disorders, offering new insights for future research (Saxena et al., 2022).
Antimicrobial Activity
The antimicrobial activities of 1,3,4-oxadiazole derivatives have been extensively reviewed, showing that new structures containing the oxadiazole ring exhibit various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral. This makes them promising candidates for new drug development (Glomb & Świątek, 2021).
Mechanism of Action
Target of Action
Similar compounds containing azetidine and oxetane rings have been used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of gaba a receptors .
Mode of Action
It is known that positive allosteric modulators of gaba a receptors enhance the effect of the neurotransmitter gaba on the receptor, which can lead to an increase in the frequency of channel opening, thereby enhancing the flow of chloride ions into the neuron and ultimately leading to hyperpolarization and decreased neuronal excitability .
Biochemical Pathways
Given its potential role as a positive allosteric modulator of gaba a receptors, it may be involved in the modulation of gabaergic signaling pathways .
properties
IUPAC Name |
5-[1-[(4-ethoxyphenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.C2H2O4/c1-3-19-14-6-4-12(5-7-14)8-18-9-13(10-18)15-16-11(2)17-20-15;3-1(4)2(5)6/h4-7,13H,3,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJOUXEQXFHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)

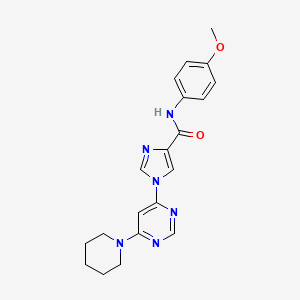
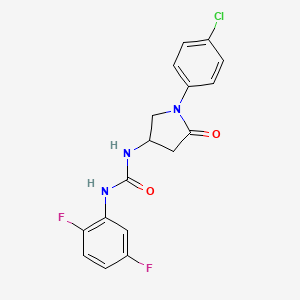
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2794781.png)

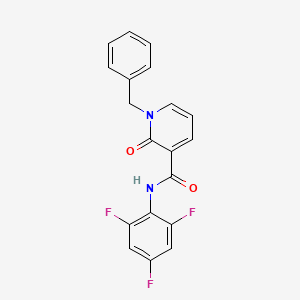
![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)
